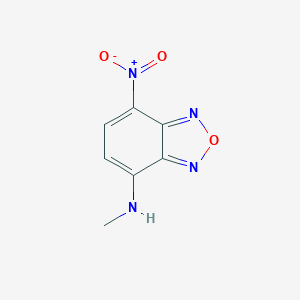

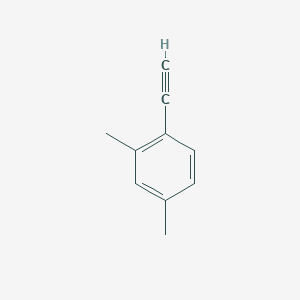

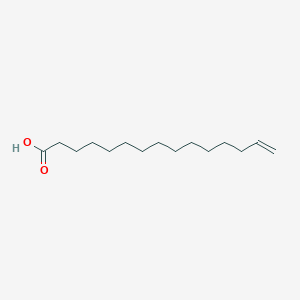

![molecular formula C8H6N4S2 B102665 [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine CAS No. 16162-28-0](/img/structure/B102665.png)

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine is a heterocyclic molecule that is part of a broader class of compounds known for their diverse applications in materials science and biomedicine. These compounds, including various benzothiazoles and their derivatives, are of significant interest due to their potential pharmacological properties and their use in industrial applications.

Synthesis Analysis

The synthesis of related heterocyclic systems, such as benzothiazoles, often involves the use of commercially available building blocks and can proceed through various pathways, including condensation reactions and ring contractions. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to the compound of interest, can be achieved through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions . Additionally, the synthesis of 1,2,5-thiadiazoles and 2,1,3-benzothiadiazoles has seen significant advancements, with new starting materials and novel reactions being developed to construct the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine is characterized by the presence of multiple nitrogen and sulfur atoms within its fused ring system. This arrangement is typical of benzothiazoles and related compounds, which often exhibit aromaticity and can undergo various transformations. The presence of multiple reactive sites, such as amino groups, allows for further chemical modifications and the potential to tune the molecule's properties for specific applications .

Chemical Reactions Analysis

Benzothiazoles and their derivatives participate in a variety of chemical reactions. For example, the synthesis of benzothiazoles can be achieved through the condensation of diamines or amino(thio)phenols with specific reagents . Additionally, the reactivity of these compounds can be exploited to create new derivatives with potential neuroprotective properties, as seen in the synthesis of amidine, guanidine, and thiourea derivatives of benzothiazoles . Furthermore, electrochemical methods have been developed for the C–H thiolation of thioamides to synthesize benzothiazoles, highlighting the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles and their derivatives are influenced by their molecular structure. The presence of nitrogen and sulfur atoms, as well as the potential for aromaticity, contribute to their stability and reactivity. These compounds can exhibit a range of properties, including the ability to act as ligands in coordination chemistry due to their multiple heteroatoms. The pharmacological relevance of benzothiazine 1,1-dioxides, for example, underscores the importance of understanding the physical and chemical properties of these compounds for their application in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Structural and Synthetic Insights

Benzothiazole derivatives are recognized for their structural diversity and biological significance. The synthesis and structural modification of these compounds are pivotal in medicinal chemistry, leading to the development of molecules with enhanced biological activities. Benzothiazole and its derivatives, including the thiazolo-fused benzothiazoles, are synthesized through various methods, aiming to explore their potential applications in drug discovery and other scientific research fields (Bhat & Belagali, 2020).

Applications in Medicinal Chemistry

Benzothiazole derivatives have been extensively studied for their wide range of pharmacological properties. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Their versatility and effectiveness in various biological assays make them a subject of interest in the development of new therapeutic agents. The structural variations of benzothiazole derivatives play a significant role in their biological activities, providing a foundation for the design of novel drugs with improved efficacy and safety profiles (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Role in Drug Discovery and Development

The benzothiazole scaffold is integral to many bioactive heterocycles and natural products, serving as a key moiety in numerous biologically active compounds. Its incorporation into drug design is driven by its capacity to interact with various biological targets, offering therapeutic benefits across a range of diseases. The exploration of benzothiazole derivatives in drug discovery underscores their potential in generating new pharmacotherapies, with several derivatives being studied for their anticancer potentials and mechanisms of action (Pathak et al., 2019).

Patent Trends and Future Directions

Recent years have witnessed a surge in patents related to benzothiazole-based drugs, highlighting the scaffold's significance in therapeutic agent development. The diverse pharmacological activities of benzothiazole derivatives, particularly their applications in cancer research, metabolic diseases, and inflammatory conditions, suggest a bright future for these compounds in drug development. The ongoing research aims to optimize these derivatives for clinical use, focusing on their selectivity, efficacy, and safety profiles (Law & Yeong, 2022).

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H,(H2,9,11)(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCTALWYMMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1SC(=N3)N)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346640 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine | |

CAS RN |

16162-28-0 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

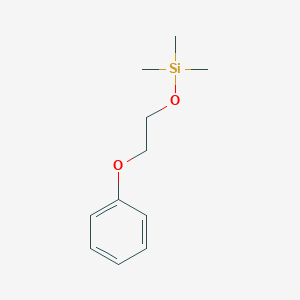

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)